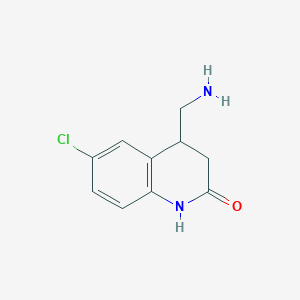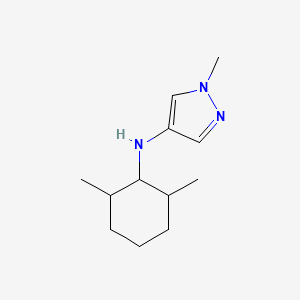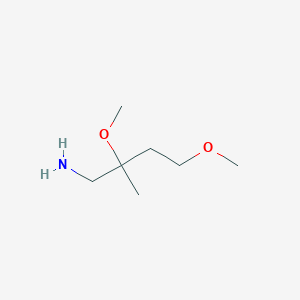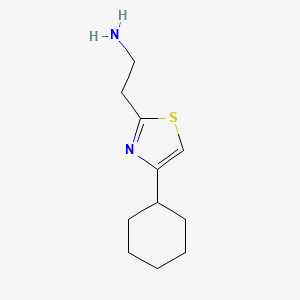
4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a chloro substituent on the quinoline ring makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 6-chloro-2-aminobenzaldehyde can undergo cyclization with an appropriate amine under acidic conditions to form the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The chloro substituent can be reduced to form a hydrogen-substituted derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can result in various substituted quinoline derivatives.
科学的研究の応用
4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)-7-chloroquinoline: Similar structure but lacks the tetrahydroquinoline ring.
6-Chloro-2-aminobenzaldehyde: Precursor in the synthesis of the target compound.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Another heterocyclic compound with potential biological activity.
Uniqueness
4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to the combination of its amino and chloro substituents on the quinoline ring
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
4-(aminomethyl)-6-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14) |
InChIキー |
OFAAAWDPJFKSDJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2)Cl)NC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13313679.png)
![2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine](/img/structure/B13313686.png)

amine](/img/structure/B13313710.png)

![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)


![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)




![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)
